(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Description
Structural Features and Stereochemical Significance
Molecular Architecture
The compound’s core structure comprises a pyridine ring substituted at the 4-position with a 2-bromo group and a chiral 2,2,2-trifluoroethylamine side chain. The molecular formula is C₇H₆BrF₃N₂ , with a molecular weight of 255.03 g/mol for the free base . The hydrochloride salt form (C₇H₇BrClF₃N₂) has a molecular weight of 291.49 g/mol . Key structural attributes include:
- Pyridine Ring : A six-membered aromatic heterocycle with one nitrogen atom, providing a planar geometry conducive to π-π stacking and hydrogen bonding.
- 2-Bromo Substituent : Positioned at the pyridine’s 2-position, this halogen enhances electrophilic reactivity and serves as a potential site for cross-coupling reactions.
- Trifluoroethylamine Group : A chiral center at the ethylamine carbon (C1) bearing three fluorine atoms, which confer electron-withdrawing effects and metabolic stability.
The SMILES notation (C1=CN=C(C=C1C@@HN)Br ) and InChIKey (ZHRVWGHPEQZCSW-RGMNGODLSA-N ) encode the stereochemistry and connectivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrF₃N₂ |
| Molecular Weight | 255.03 g/mol |
| Chiral Center | C1 (S-configuration) |
| Halogen Substituent | 2-Bromopyridin-4-yl |
| Fluorinated Motif | 2,2,2-Trifluoroethylamine |
Stereochemical Implications
The (S)-configuration at the ethylamine carbon is critical for molecular interactions. Enantiomeric purity influences binding affinity to biological targets, as seen in kinase inhibitors and GPCR modulators where chiral amines dictate selectivity . The trifluoromethyl group’s electron-withdrawing nature polarizes the amine, altering pKa and hydrogen-bonding capacity. This stereoelectronic effect enhances membrane permeability and resistance to oxidative metabolism, as observed in fluorinated pharmaceuticals .
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1S)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
LTGODAPQHQZRSP-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Br |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and trifluoroethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis may involve multiple steps, including halogenation, amination, and chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in drug discovery and development. The trifluoroethylamine group enhances lipophilicity and metabolic stability, which are critical factors in the pharmacokinetics of drug candidates. Here are some key areas where this compound is being investigated:
- Biological Activity : The compound's interactions with specific molecular targets, such as enzymes or receptors, are crucial for understanding its mechanism of action. Preliminary studies suggest that modifications to the trifluoroethylamine group can significantly influence binding characteristics and biological outcomes.
- Pharmacological Studies : Its ability to engage effectively with biological targets positions it as a valuable tool in pharmacological research. This includes interaction studies that focus on binding affinity and selectivity towards target proteins or enzymes.
Organic Synthesis
In organic chemistry, (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows for versatile modifications that can be exploited in synthetic pathways. Some applications include:
- Synthesis of Derivatives : The bromine atom in the compound allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives with potentially enhanced biological activity.
- Building Block for Complex Molecules : The compound can act as a building block in the synthesis of more complex pharmaceuticals and agrochemicals due to its functional groups that can participate in further reactions.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Binding Affinity | Demonstrated increased binding affinity towards specific receptors compared to related compounds. |
| Study B | Synthesis Pathways | Developed new synthetic routes utilizing this compound as a key intermediate. |
| Study C | Pharmacological Effects | Investigated the effects of structural modifications on biological activity, highlighting the importance of the trifluoroethylamine group. |
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, while the trifluoroethanamine group may enhance its binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in the position of bromine on the pyridine ring, substitution of pyridine with phenyl, or replacement of bromine with other halogens. These modifications significantly alter molecular weight, polarity, and reactivity.
Key Observations:
- Halogen Position : Bromine at the 2-position on pyridin-4-yl (target compound) vs. 3-position () alters steric and electronic interactions. The 2-bromo group may hinder rotational freedom, affecting target binding .
- Ring System : Pyridine analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity compared to phenyl derivatives (), influencing solubility and membrane permeability .
- Salt Forms : Hydrochloride salts () enhance aqueous solubility, critical for in vivo applications .
Biological Activity
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213677-38-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and implications for therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrF₃N₂ |
| Molecular Weight | 255.03 g/mol |
| Structure | Chemical Structure |
This compound exhibits biological activity primarily through its interaction with G-protein coupled receptors (GPCRs), which are pivotal in various physiological processes. Research indicates that similar compounds can act as antagonists or modulators of specific receptor pathways, potentially influencing neurological and pain-related conditions .
Pharmacological Applications
Studies suggest that compounds with a bromopyridine moiety and trifluoroethylamine structure may have implications in:
- Neurological Disorders : Targeting pathways involved in pain modulation.
- Cancer Therapeutics : Potential as kinase inhibitors due to structural similarities with known inhibitors .
Case Studies
- Receptor Binding Studies : A study demonstrated that related compounds showed significant binding affinity to MrgX2 receptors, which are implicated in pain pathways. The binding affinity was assessed using radiolabeled ligand displacement assays, revealing an IC50 in the low nanomolar range for structurally similar compounds .
- Kinase Inhibition : The compound's structural properties suggest potential as a kinase inhibitor. A comparative analysis with known kinase inhibitors showed that modifications in the bromine and trifluoroethyl groups could enhance selectivity and potency against specific kinases involved in tumor growth .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions starting from 2-bromopyridine and trifluoroacetaldehyde. Key synthetic routes include:
- Step 1 : Formation of an intermediate via nucleophilic substitution.
- Step 2 : Reduction and purification to yield the final product.
Comparison with Similar Compounds
Comparative analysis with similar compounds highlights unique aspects of this compound:
| Compound Name | Unique Features |
|---|---|
| (R)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine | Different bromination position affects receptor activity |
| 4-Fluoropyridine | Lacks the trifluoroethyl group; different reactivity |
| 3-Bromo-5-fluoropyridine | Contains both bromine and fluorine; varied interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
